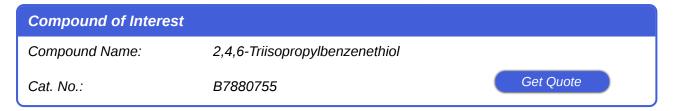


Application of 2,4,6-Triisopropylbenzenethiol in Radical-Mediated Reactions: A Detailed Overview

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For Researchers, Scientists, and Drug Development Professionals

Application Notes

2,4,6-Triisopropylbenzenethiol, a sterically hindered aromatic thiol, has emerged as a valuable tool in controlling selectivity and preventing undesired side reactions in radical-mediated transformations. Its bulky 2,4,6-triisopropylphenyl substituent provides a significant steric shield around the thiol group. This steric hindrance is the primary factor behind its utility, particularly in reactions where the reactivity of a typical thiol would lead to a mixture of products.

A significant application of **2,4,6-triisopropylbenzenethiol** is in the visible-light-driven, photocatalyst-free anti-Markovnikov hydrocarboxylation of acrylates and styrenes with carbon dioxide (CO₂).[1][2] In this process, the thiol plays a crucial role in facilitating the desired carboxylation reaction while suppressing common side reactions such as thiol-ene additions and thiocarboxylation. The steric bulk of **2,4,6-triisopropylbenzenethiol** prevents the thiyl radical from readily participating in addition reactions with the alkene substrate, thereby favoring the desired hydrocarboxylation pathway. This high chemoselectivity is a key advantage, leading to the formation of valuable succinic acid derivatives and 3-arylpropionic acids.[1][2]



The reaction is proposed to proceed through the formation of a charge-transfer complex between the thiolate and the acrylate or styrene.[1][2] This complex, upon irradiation with visible light, facilitates the generation of radical anions of the alkene and CO₂, initiating the hydrocarboxylation process. The use of a stoichiometric amount of the thiol is common, although catalytic amounts have also been demonstrated to be effective.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data for the visible-light-driven anti-Markovnikov hydrocarboxylation of various acrylates and styrenes using **2,4,6triisopropylbenzenethiol**.

Table 1: Hydrocarboxylation of Acrylates[2]

Entry	Acrylate Substrate	Product	Yield (%)
1	tert-Butyl 2- methylacrylate	2-(tert- butoxycarbonyl)-3- methylbutanoic acid	95
2	Isobutyl 2- methylacrylate	2- (isobutoxycarbonyl)-3- methylbutanoic acid	88
3	Benzyl 2- methylacrylate	2- (benzyloxycarbonyl)-3 -methylbutanoic acid	85
4	tert-Butyl acrylate	2-(tert- butoxycarbonyl)propa noic acid	92
5	tert-Butyl 2- phenylacrylate	2-(tert- butoxycarbonyl)-3- phenylpropanoic acid	78

Reaction Conditions: Acrylate (0.2 mmol), **2,4,6-triisopropylbenzenethiol** (0.4 mmol), NaOtBu (0.5 mmol), tBuOH (0.4 mmol), NMP (2 mL), 1 atm CO₂, 30 W blue LED, room temperature, 24 h. Yields are for isolated products.



Table 2: Hydrocarboxylation of Styrenes[2]

Entry	Styrene Substrate	Product	Yield (%)
1	Styrene	3-Phenylpropanoic acid	85
2	4-Methylstyrene	3-(p-tolyl)propanoic acid	82
3	4-Methoxystyrene	3-(4- methoxyphenyl)propa noic acid	75
4	4-Chlorostyrene	3-(4- chlorophenyl)propanoi c acid	78
5	α-Methylstyrene	3-phenylbutanoic acid	65

Reaction Conditions B: Styrene (0.2 mmol), p-tert-butylbenzenethiol (0.4 mmol), NaOtBu (0.5 mmol), tBuOH (0.4 mmol), NMP (2 mL), 1 atm CO₂, 30 W blue LED, room temperature, 24 h. Yields are for isolated products.

Experimental Protocols General Protocol for Visible-Light-Driven AntiMarkovnikov Hydrocarboxylation of Acrylates

Materials:

- Acrylate substrate
- 2,4,6-Triisopropylbenzenethiol
- Sodium tert-butoxide (NaOtBu)
- tert-Butanol (tBuOH)
- N-Methyl-2-pyrrolidone (NMP), anhydrous



- Carbon dioxide (CO2), balloon or cylinder
- Schlenk tube
- Magnetic stirrer
- 30 W blue light-emitting diode (LED) lamp
- Ethyl acetate (EtOAc)
- 2 N Hydrochloric acid (HCl)

Procedure:

- To a Schlenk tube equipped with a magnetic stir bar, add the acrylate substrate (0.2 mmol, 1.0 equiv), 2,4,6-triisopropylbenzenethiol (0.4 mmol, 2.0 equiv), sodium tert-butoxide (0.5 mmol, 2.5 equiv), and tert-butanol (0.4 mmol, 2.0 equiv).
- Evacuate and backfill the Schlenk tube with argon three times.
- Add anhydrous N-Methyl-2-pyrrolidone (2 mL) to the Schlenk tube under an argon atmosphere.
- Evacuate and backfill the Schlenk tube with carbon dioxide (1 atm, from a balloon or regulated cylinder).
- Seal the Schlenk tube and place the reaction mixture on a magnetic stirrer.
- Irradiate the reaction mixture with a 30 W blue LED lamp, positioned approximately 1 cm away from the Schlenk tube. Use a cooling fan to maintain the reaction temperature at approximately 25 °C.
- Stir the reaction for 24 hours.
- After 24 hours, quench the reaction by adding 3 mL of ethyl acetate and 1.5 mL of 2 N HCl.
- Stir the mixture for 5 minutes.



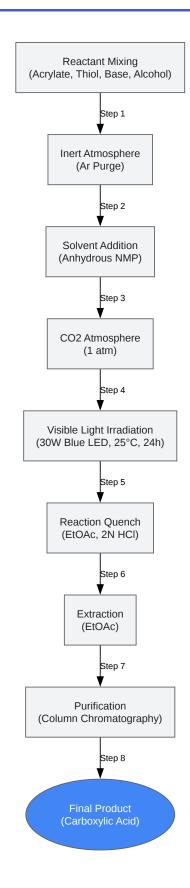




- Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (6 x 10 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired carboxylic acid.

Visualizations

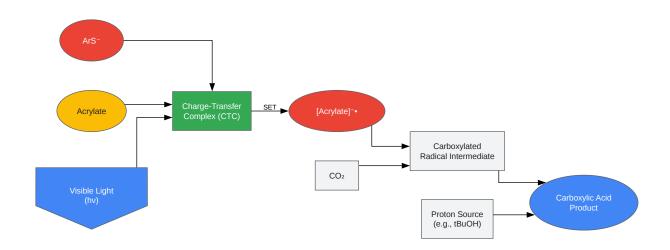




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Caption: Experimental workflow for the hydrocarboxylation of acrylates.





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Caption: Proposed mechanism for the hydrocarboxylation reaction.

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